3-Acetylbenzophenone-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

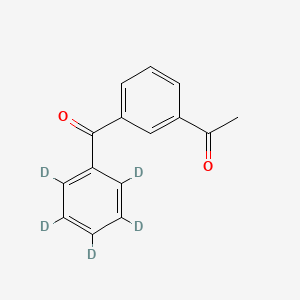

3-Acetylbenzophenone-d5 is a biochemical used for proteomics research . It has a molecular formula of C15H7D5O2 and a molecular weight of 229.29 .

Molecular Structure Analysis

The molecular structure of this compound is similar to that of 3-Acetylbenzophenone, with the difference being the presence of five deuterium atoms (D) instead of hydrogen in the former . The InChI string representation of 3-Acetylbenzophenone is InChI=1S/C15H12O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H3 .

Scientific Research Applications

1. Applications in Synthesis of Isoindole Derivatives

3-Acetylbenzophenone has been utilized in the synthesis of isoindole derivatives. Nan'ya, Fujii, and Bustugan (1990) studied the reaction of o-Acetylbenzophenone with aromatic amines, leading to the formation of yellow 1,2-diaryl-3-(aryliminomethyl)isoindoles. The study proposed the structures and formation mechanisms of these derivatives, highlighting the compound's role in heterocyclic chemistry (Nan'ya, Fujii, & Bustugan, 1990).

2. Involvement in Azo Dye Degradation Studies

In environmental research, derivatives of 3-Acetylbenzophenone have been examined for their roles in azo dye degradation. Spadaro and Renganathan (1994) explored the peroxidase-catalyzed oxidation of azo dyes, including Disperse Yellow 3, and found significant involvement of compounds related to 3-Acetylbenzophenone in the degradation process. This work provides insights into the environmental impact and degradation pathways of industrial dyes (Spadaro & Renganathan, 1994).

3. Contribution to the Study of Phosphorescence Spectra

The study of phosphorescence spectra of various acetophenone derivatives, including Acetophenone-d5, offers insights into the environmental perturbations and pseudo-Jahn-Teller interactions. Koyanagi, Zwarich, and Goodman (1972) provided detailed analysis on the environmental sensitivity and potential surface for the lowest triplet state in these compounds, contributing to the field of photochemistry and spectroscopy (Koyanagi, Zwarich, & Goodman, 1972).

Safety and Hazards

While specific safety and hazard information for 3-Acetylbenzophenone-d5 is not available, general precautions should be taken while handling it. These include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

It is known to be used in proteomics research , suggesting that it may interact with proteins and other biomolecules in the context of protein expression and analysis.

Cellular Effects

It has been suggested that it may have an anti-inflammatory effect in vitro and in vivo models by inhibiting prostaglandin synthesis and reducing cytokine production .

Molecular Mechanism

Given its role in proteomics research , it may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is used in proteomics research , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

It is a labeled analogue of 3-Acetylbenzophenone, which is an intermediate of Ketoprofen, suggesting that it may interact with enzymes or cofactors in the metabolic pathways of this drug.

Transport and Distribution

Given its role in proteomics research , it may interact with transporters or binding proteins, influencing its localization or accumulation.

Subcellular Localization

Given its role in proteomics research , it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications.

properties

IUPAC Name |

1-[3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H3/i2D,3D,4D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNGALBGZJBTRY-QRKCWBMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2)C(=O)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)

![1,3-Bis[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B588750.png)

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B588751.png)

![Trifluoroacetic acid--N-acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide (1/1)](/img/structure/B588759.png)

![2,3-Diazatricyclo[2.2.2.2~1,4~]decane](/img/structure/B588762.png)

![1-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B588770.png)